molecular formula C22H24N4O6S B2936991 N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 851784-45-7

N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2936991
CAS No.: 851784-45-7
M. Wt: 472.52
InChI Key: YGGITJCOURUFPG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a sulfanyl-linked benzylcarbamoyl methyl group. A methyl bridge connects the oxadiazole to a 3,4,5-trimethoxybenzamide moiety. Its molecular formula is C₂₄H₂₅N₅O₆S, with a molecular weight of 535.55 g/mol (estimated).

Properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-29-16-9-15(10-17(30-2)20(16)31-3)21(28)24-12-19-25-26-22(32-19)33-13-18(27)23-11-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGITJCOURUFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:

Mechanism of Action

The mechanism of action of N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

The compound shares a 1,3,4-oxadiazole scaffold with derivatives reported in , and 10. Key differences lie in substituents and biological targets:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₂₄H₂₅N₅O₆S 535.55 3,4,5-Trimethoxybenzamide; Benzylcarbamoyl methyl sulfanyl Not explicitly reported (structural inference)
7c () C₁₆H₁₇N₅O₂S₂ 375.47 3-Methylphenyl propanamide; 2-Amino-1,3-thiazol-4-yl Urease inhibition (IC₅₀: 12.3 ± 0.5 µM)
7d () C₁₇H₁₉N₅O₂S₂ 389.49 4-Methylphenyl propanamide; 2-Amino-1,3-thiazol-4-yl Urease inhibition (IC₅₀: 9.8 ± 0.3 µM)
8a−s () Variable (e.g., C₂₃H₂₃N₅O₂S₂) ~490–520 1H-Indol-3-yl-methyl; Substituted propanamides Antidiabetic (α-glucosidase inhibition)
C328-0126 () C₂₀H₂₆N₄O₆S 450.51 Cyclopentylamino-oxoethyl sulfanyl; 3,4,5-Trimethoxybenzamide Screening compound (diversity library)
Key Observations:
  • Substituent Impact on Bioactivity: The 2-amino-thiazole group in 7c–7d correlates with urease inhibition, while indole derivatives (8a−s) target α-glucosidase, highlighting substituent-driven target specificity .
  • Steric Effects : The benzylcarbamoyl methyl sulfanyl group in the target compound introduces steric bulk absent in 7c–7d, which may affect binding pocket compatibility.

Thiadiazole-Based Analogues

and describe thiadiazole derivatives with sulfanyl-linked benzamide groups, offering insights into heterocycle substitution trends:

Compound Name () Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide C₁₉H₁₈ClN₅O₃S₃ 520.09 4-Chlorophenyl; Dimethylsulfamoyl benzamide Not reported (structural focus)
Key Differences:
  • Heterocycle Core: Thiadiazole (–9) vs. oxadiazole (target compound).
  • Functional Groups : The dimethylsulfamoyl group in ’s compound may enhance solubility but reduce passive diffusion compared to the trimethoxybenzamide in the target compound.

Structure-Activity Relationship (SAR) Insights

  • Sulfanyl Linkage : Critical for maintaining heterocyclic rigidity and enabling disulfide bond formation in biological environments .
  • Aromatic Substitution: Electron-rich groups (e.g., trimethoxybenzamide) improve π-π stacking but may compete with hydrogen bonding (e.g., amino-thiazole in 7c–7d) .
  • Heterocycle Choice : Oxadiazoles (target compound) are less polarizable than thiadiazoles (), affecting binding to hydrophobic pockets .

Biological Activity

N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)Methyl]-3,4,5-Trimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. Its unique structural features and functional groups suggest significant potential for various biological activities. This article explores its biological activity, focusing on enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Oxadiazole Ring : Known for diverse biological activities.
  • Benzamide Moiety : Implicated in various pharmacological effects.
  • Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties:

  • Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This mechanism suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Butyrylcholinesterase Inhibition : Similar to acetylcholinesterase, this inhibition further supports its role in managing cholinergic dysfunctions.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses notable antimicrobial properties:

  • In Vitro Studies : The compound has demonstrated bacteriostatic activity against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial protein synthesis pathways .
  • Potential Applications : Given its structural similarities to other known antimicrobial agents, it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory and Anticancer Properties

Emerging research suggests that the compound may also exhibit anti-inflammatory and anticancer activities:

  • Anti-inflammatory Effects : The presence of the benzamide moiety is often associated with anti-inflammatory properties. Further research is needed to elucidate the specific pathways involved.
  • Anticancer Potential : Initial findings indicate that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other oxadiazole derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Oxadiazole Ring : Utilizing appropriate precursors and reaction conditions.
  • Introduction of Benzamide Moiety : Achieved through acylation reactions.
  • Final Modifications : Including sulfanylation and methylation processes for functional group optimization.

These synthetic routes are crucial for ensuring high yield and purity in industrial applications.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundEnzyme inhibition (AChE), AntimicrobialBinds to active sites of enzymes
Similar Oxadiazole DerivativesVaries (antimicrobial)Often involves protein synthesis disruption

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